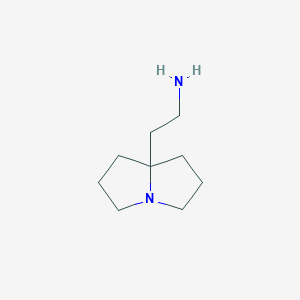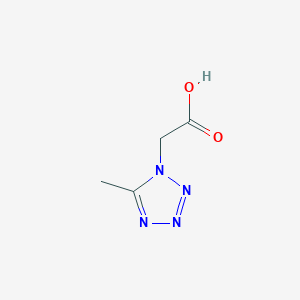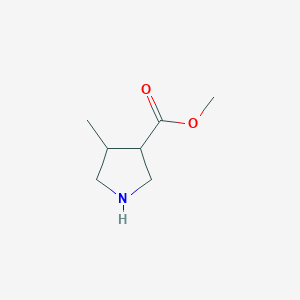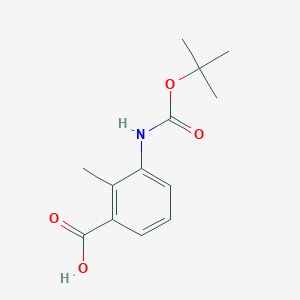
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine
Übersicht
Beschreibung
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity Studies
2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine and related compounds have been explored in the context of DNA binding and cytotoxicity. Research involving Cu(II) complexes of tridentate ligands, including variants similar in structure to this compound, has demonstrated significant DNA binding properties and minor structural changes in calf thymus DNA. These complexes also show varying degrees of cytotoxicity against different cancer cell lines, suggesting potential in cancer research (Kumar et al., 2012).
Chemical Transformations in Organic Synthesis
The chemical transformations of compounds structurally related to this compound have been studied for their potential applications in organic synthesis. For instance, the transformation of 7a-cyanohexahydro-1H-pyrrolizine into various substituted hexahydro-1H-pyrrolizines, which could be significant in synthesizing complex organic molecules (Miyano et al., 1987).
Development of Biosensing Platforms
Research involving derivatives of this compound has contributed to the development of advanced biosensing platforms. For example, the electropolymerization of related compounds on glassy carbon surfaces has enabled the creation of sensitive biosensing electrochemical platforms, which are instrumental in detecting biological molecules like antibodies (Ribeiro et al., 2020).
Catalysis and Chemical Reactions
Compounds akin to this compound have been utilized in catalytic processes and chemical reactions. Studies on palladium(II) complexes with ligands similar to this compound have shown effectiveness in catalyzing the methoxycarbonylation of olefins, thus highlighting their potential in industrial chemical processes (Zulu et al., 2020).
Structural and Mechanistic Studies in Coordination Chemistry
The structurally related compounds have been subject to structural and mechanistic studies in coordination chemistry, providing insights into complex formation and ligand behavior. For instance, the synthesis and characterization of various complexes, including the study of their binding to proteins like albumin, have been important in understanding the interactions at a molecular level (Silveira et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . These hazard statements indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding contact with skin and eyes and avoiding inhalation of vapor or mist .
Eigenschaften
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-6-5-9-3-1-7-11(9)8-2-4-9/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROTWURVBARHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444938 | |
| Record name | 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78449-78-2 | |
| Record name | 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)
![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)
![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)







